
2-Naphthalenecarboxylic acid, 4,6-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,6-dimethoxy- is an organic compound belonging to the class of naphthalene derivatives It is characterized by a naphthalene ring structure with a carboxylic acid group at the 2-position and methoxy groups at the 4 and 6 positions
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- typically begins with naphthalene or its derivatives as the starting material.
Functionalization: The naphthalene ring undergoes functionalization to introduce the carboxylic acid group at the 2-position. This can be achieved through oxidation reactions using strong oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Methoxylation: The introduction of methoxy groups at the 4 and 6 positions is achieved through methylation reactions. Common reagents for this step include dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods: In an industrial setting, the synthesis of 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions at the methoxy groups can lead to the formation of different functional groups, such as halides or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nitration reagents (e.g., nitric acid, sulfuric acid)
Major Products Formed:
Naphthoquinones (from oxidation)
Alcohols or aldehydes (from reduction)
Halogenated derivatives or nitro derivatives (from substitution)
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,6-dimethoxy- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives used in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors involved in microbial growth and metabolism.
Comparación Con Compuestos Similares
2-Naphthalenecarboxylic acid: Similar structure but lacks methoxy groups.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups at the 2 and 6 positions.
1-Naphthalenecarboxylic acid: Carboxylic acid group at the 1-position.
Uniqueness: 2-Naphthalenecarboxylic acid, 4,6-dimethoxy- is unique due to the presence of methoxy groups at the 4 and 6 positions, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
4,6-dimethoxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-10-4-3-8-5-9(13(14)15)6-12(17-2)11(8)7-10/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTPPXIICVBFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
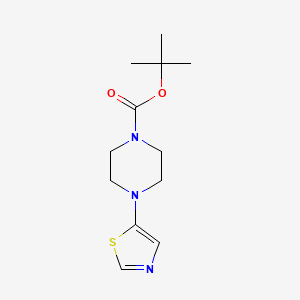
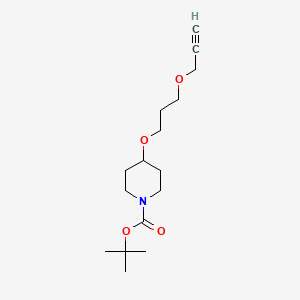
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)

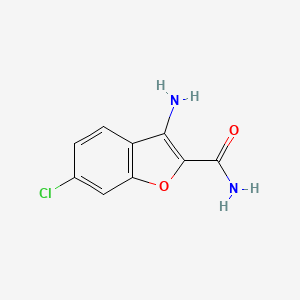
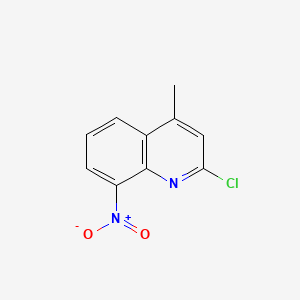
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)

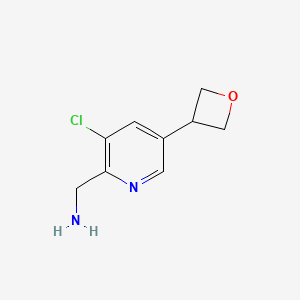
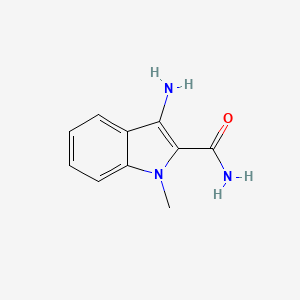
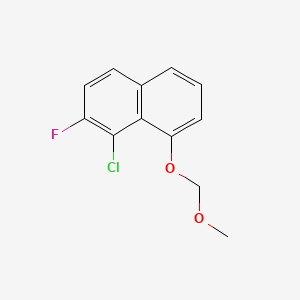
![4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)
